molecular formula C7H5N3O3 B12979801 7-Hydroxy-1H-benzo[d][1,2,3]triazole-6-carboxylic acid

7-Hydroxy-1H-benzo[d][1,2,3]triazole-6-carboxylic acid

Cat. No.: B12979801
M. Wt: 179.13 g/mol
InChI Key: GUZXAEROJNNLIT-UHFFFAOYSA-N
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Description

7-Hydroxy-1H-benzo[d][1,2,3]triazole-6-carboxylic acid is a chemical compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a hydroxy group at the 7th position and a carboxylic acid group at the 6th position on the benzotriazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-1H-benzo[d][1,2,3]triazole-6-carboxylic acid typically involves the reaction of 1H-benzotriazole-7-amine with an appropriate acid . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-1H-benzo[d][1,2,3]triazole-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxy and carboxylic acid groups can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acylating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, esters, and amides, depending on the specific reaction and reagents used.

Scientific Research Applications

7-Hydroxy-1H-benzo[d][1,2,3]triazole-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Hydroxy-1H-benzo[d][1,2,3]triazole-6-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The hydroxy and carboxylic acid groups play a crucial role in its reactivity and binding to target molecules. The compound can inhibit the activity of certain enzymes and proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-1H-benzo[d][1,2,3]triazole-6-carboxylic acid is unique due to the presence of both hydroxy and carboxylic acid groups on the benzotriazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H5N3O3

Molecular Weight

179.13 g/mol

IUPAC Name

4-hydroxy-2H-benzotriazole-5-carboxylic acid

InChI

InChI=1S/C7H5N3O3/c11-6-3(7(12)13)1-2-4-5(6)9-10-8-4/h1-2,11H,(H,12,13)(H,8,9,10)

InChI Key

GUZXAEROJNNLIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NNN=C2C(=C1C(=O)O)O

Origin of Product

United States

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